molecular formula C11H12BrNO2 B7896758 (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7896758
M. Wt: 270.12 g/mol
InChI Key: XXAATEOPXCAIIN-ZJUUUORDSA-N
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Description

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.

    Formation of the Carboxylic Acid Group: This can be achieved through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of phenyl-substituted pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxylic acid group contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid: Lacks the bromine atom, which may result in different biological activities.

    (3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions.

    (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid: Contains a fluorine atom, which can influence its pharmacokinetic properties.

Uniqueness

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological interactions

Biological Activity

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a bromophenyl group and a pyrrolidine ring, suggests potential interactions with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}BrNO2_2
  • Molecular Weight : 270.126 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound's structure allows for diverse interactions with biological molecules, enhancing its potential as a therapeutic agent.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl group can participate in halogen bonding, which may enhance binding affinity to protein targets. The pyrrolidine ring mimics natural substrates, facilitating enzyme-substrate interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to downregulate the expression of key activators in bacterial secretion systems, such as the Type III secretion system (T3SS) .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-negative bacteria .

Case Studies

  • Inhibition of T3SS : A study evaluated the compound's effect on the T3SS in C. rodentium. At concentrations of 50 μM, it resulted in approximately 50% inhibition of secretion . This suggests potential applications in treating infections caused by pathogenic bacteria.
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal death, treatment with this compound significantly reduced cell death compared to controls. This positions the compound as a candidate for further exploration in neurodegenerative disease therapies .

Research Applications

The compound's unique properties make it valuable across various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals targeting neurological disorders.
  • Biochemical Research : Employed in studies investigating enzyme mechanisms and protein-ligand interactions.
  • Material Science : Potentially utilized in developing advanced materials due to its structural characteristics .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

Compound NameBiological ActivityApplications
This compoundEnzyme inhibition, neuroprotectionDrug development, biochemical research
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acidEnzyme inhibitionMedicinal chemistry, organic synthesis
Rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acidProtein folding studiesPharmaceutical development

Properties

IUPAC Name

(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAATEOPXCAIIN-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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